2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The resulting Boc-protected amino acid can then be further reacted with diethoxyphosphoryl chloride to introduce the diethoxyphosphoryl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Major Products Formed
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and inhibitors.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid primarily involves its role as a protecting group for amino acids. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Boc-Dap-OH: (S)-2-[(tert-butoxycarbonyl)amino]-3-aminopropionic acid.
Boc-Ala-OH: Boc-protected alanine.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid is unique due to the presence of both Boc and diethoxyphosphoryl groups, which provide dual protection and functionality. This makes it particularly useful in complex peptide synthesis and other advanced organic synthesis applications .
Properties
CAS No. |
200640-83-1 |
---|---|
Molecular Formula |
C12H24NO7P |
Molecular Weight |
325.3 |
Purity |
95 |
Origin of Product |
United States |
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